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4-(1,3-Benzodioxol-5-ylmethoxy)piperidine

Catalog No.
S14456709
CAS No.
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Benzodioxol-5-ylmethoxy)piperidine

Product Name

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)piperidine

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11/h1-2,7,11,14H,3-6,8-9H2

InChI Key

YHJWHJFQTOSDDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC2=CC3=C(C=C2)OCO3

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine is an organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group linked to a 1,3-benzodioxole moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interesting chemical properties. The presence of the benzodioxole structure contributes to its biological activity, making it a subject of various studies aimed at understanding its effects and mechanisms.

The chemical reactivity of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine includes several pathways:

  • N-Oxidation: This reaction can yield N-oxide derivatives, which may exhibit altered biological activities compared to the parent compound.
  • Reduction: The piperidine ring can undergo reduction to form various substituted derivatives, potentially modifying the compound's pharmacological profile.
  • Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzodioxole moiety.

4-(1,3-Benzodioxol-5-ylmethoxy)piperidine has shown promising biological activities in preliminary studies:

  • Antidepressant Effects: Compounds with similar structures have been investigated for their potential antidepressant properties, likely due to their interaction with neurotransmitter systems.
  • Neuroprotective Properties: Some derivatives have demonstrated neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.
  • Cancer Research: Investigations into its efficacy against various cancer cell lines suggest that this compound may inhibit tumor growth through specific molecular pathways .

Several synthetic routes have been developed for the preparation of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine:

  • Direct Alkylation: The piperidine ring can be alkylated with 1,3-benzodioxole derivatives using suitable alkylating agents under basic conditions.
  • Methoxy Group Introduction: The methoxy group can be introduced via methylation of the hydroxyl group on the benzodioxole framework using methyl iodide or dimethyl sulfate in the presence of a base.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the desired structure while maintaining functional group integrity .

The applications of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine extend across various fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting central nervous system disorders and cancer.
  • Research Tool: It is utilized in biochemical research to study receptor interactions and signaling pathways due to its ability to modulate biological responses .
  • Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules with potential therapeutic effects.

Interaction studies involving 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine focus on its binding affinity and activity at various biological targets:

  • Receptor Binding Studies: Research indicates that this compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition: Studies have shown that certain derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting potential for therapeutic applications in metabolic disorders .

Similar Compounds

Several compounds share structural similarities with 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidineSimilar benzodioxole linkageExhibits unique pharmacological profiles due to substituents
3-(1,3-Benzodioxol-5-yloxymethyl)-piperidineContains a different substitution patternPotentially different biological activities based on structure
4-(4-Methoxyphenyl)-piperidineContains a methoxyphenyl groupDifferent interaction dynamics with biological targets

These compounds highlight the diversity within this chemical class while emphasizing the unique characteristics of 4-(1,3-Benzodioxol-5-ylmethoxy)piperidine that may influence its specific applications and efficacy in therapeutic contexts.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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